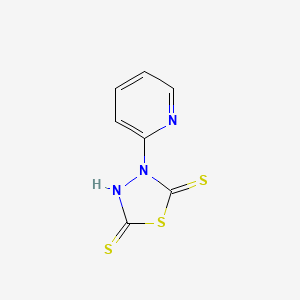
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound that contains both sulfur and nitrogen atoms within its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of pyridine-2-thiol with carbon disulfide and hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is isolated through crystallization. The general reaction scheme is as follows:
Reaction of pyridine-2-thiol with carbon disulfide: This step forms a dithiocarbamate intermediate.
Reaction with hydrazine hydrate: The intermediate reacts with hydrazine hydrate to form the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione moiety to thiol groups.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mecanismo De Acción
The mechanism of action of 3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione involves its interaction with biological molecules. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress within cells, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar biological activities.
3-Bromoimidazo[1,2-a]pyridines: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also contain a pyridine ring and have been studied for their biological activities.
Uniqueness
3-(Pyridin-2-yl)-1,3,4-thiadiazolidine-2,5-dithione is unique due to its dithione moiety, which imparts distinct chemical reactivity and potential biological activities. Its ability to form stable metal complexes and undergo redox reactions sets it apart from other similar compounds.
Propiedades
Número CAS |
56468-60-1 |
|---|---|
Fórmula molecular |
C7H5N3S3 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
3-pyridin-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C7H5N3S3/c11-6-9-10(7(12)13-6)5-3-1-2-4-8-5/h1-4H,(H,9,11) |
Clave InChI |
UATOBVQELUPZTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C(=S)SC(=S)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















